Benzo[f]pyrimido[5,4-h]quinazoline
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Overview
Description
Benzo[f]pyrimido[5,4-h]quinazoline is a heterocyclic compound that features a fused ring system combining benzene, pyrimidine, and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]pyrimido[5,4-h]quinazoline typically involves multi-step processes that engage various reactive centers. One common method includes the use of a three-step cascade process that involves amide, amine, carbonyl, azide, and alkyne functional groups . This atom-economical, one-pot process minimizes time consumption and chemical waste generation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of pot economy and multi-component reactions are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]pyrimido[5,4-h]quinazoline can undergo various chemical reactions, including:
Reduction: Specific conditions and reagents for reduction reactions are less documented but are generally feasible given the compound’s structure.
Substitution: The compound can participate in substitution reactions, particularly involving its nitrogen atoms and aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ceric ammonium nitrate for oxidation and various azides and alkynes for multi-component reactions .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzo[f]pyrimido[5,4-h]quinazoline involves its interaction with molecular targets such as thymidylate synthases, which play a role in DNA replication and transcription . This interaction can inhibit the growth of cancer cells by slowing down their proliferation . Additionally, some derivatives of the compound can intercalate between DNA base pairs, further inhibiting DNA-related processes .
Comparison with Similar Compounds
Benzo[f]pyrimido[5,4-h]quinazoline can be compared with other similar heterocyclic compounds, such as:
Quinazolinones: These compounds share a similar quinazoline core but differ in their specific ring fusion and functional groups.
Benzodiazepines: While structurally different, benzodiazepines also feature fused ring systems and exhibit significant biological activities.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for various applications .
Properties
CAS No. |
61959-58-8 |
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Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3,5,16,18-tetrazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C14H8N4/c1-2-4-10-9(3-1)11-5-15-7-17-13(11)14-12(10)6-16-8-18-14/h1-8H |
InChI Key |
UTHHDULBCRLACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=CN=C3C4=NC=NC=C24 |
Origin of Product |
United States |
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